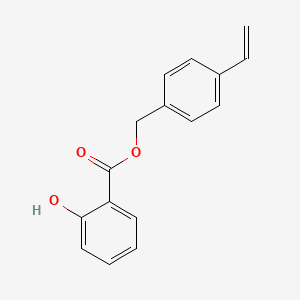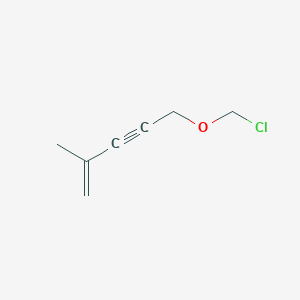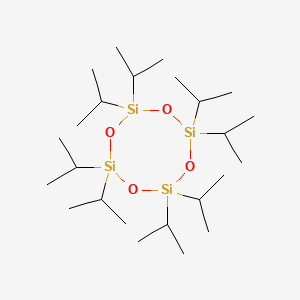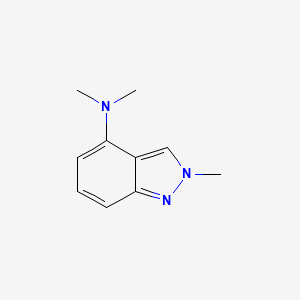![molecular formula C15H14N2O4S B14196862 2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate CAS No. 921755-27-3](/img/structure/B14196862.png)
2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate is a chemical compound known for its unique structure and properties.
Métodos De Preparación
The synthesis of 2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate typically involves a series of chemical reactions. The exact synthetic routes and reaction conditions can vary, but they generally include the following steps:
Diazotization: This step involves the conversion of an amine group into a diazonium salt using nitrous acid.
Sulfonylation: The addition of a sulfonyl group, often using sulfonyl chloride as a reagent.
Coupling Reaction: The final step involves coupling the diazonium salt with a naphthalene derivative to form the desired compound.
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The ethoxy and sulfonyl groups also play a role in modulating the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate can be compared with other diazonium compounds and sulfonyl derivatives. Similar compounds include:
2-Diazonio-1-ethoxy-2-(phenylsulfonyl)ethen-1-olate: This compound has a phenyl group instead of a naphthalene group.
2-Diazonio-1-ethoxy-2-(methylsulfonyl)ethen-1-olate: This compound has a methyl group instead of a naphthalene group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
921755-27-3 |
|---|---|
Fórmula molecular |
C15H14N2O4S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
ethyl 2-diazo-2-(naphthalen-1-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C15H14N2O4S/c1-2-21-15(18)14(17-16)22(19,20)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 |
Clave InChI |
UQTWLRFVKQBZFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=[N+]=[N-])S(=O)(=O)CC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![5H-Benzo[f]pyrano[2,3-h]quinoxalin-6-ol, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14196786.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)

![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)

![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)




![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)


